2-(9,9-Dimethyl-9H-fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(9,9-Dimethyl-9H-fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,9-Dimethyl-9H-fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 9,9-dimethyl-9H-fluoren-2-ylboronic acid with a suitable reagent under controlled conditions. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of automated systems and real-time monitoring can help maintain the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds. It can also participate in other reactions like oxidation and reduction.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: : Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3), and an aryl halide.
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions include biaryls, which are compounds containing two aromatic rings connected by a single bond, and various oxidized or reduced derivatives of the starting materials.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used in the synthesis of complex molecules, including pharmaceuticals and materials for electronic devices. Its ability to form stable carbon-carbon bonds makes it valuable in constructing molecular frameworks.
Biology
In biological research, it can be used to label biomolecules or to study enzyme mechanisms. Its boronic acid moiety can interact with sugars, making it useful in glycomimetic studies.
Medicine
The compound is employed in the development of new drugs, particularly those involving boronic acid-based inhibitors. These inhibitors can target enzymes involved in disease processes, such as proteases and kinases.
Industry
In the materials industry, it is used to create polymers and other advanced materials with specific properties, such as conductivity or biodegradability.
Mechanism of Action
The mechanism by which 2-(9,9-Dimethyl-9H-fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling, the boronic acid group facilitates the formation of carbon-carbon bonds by reacting with an aryl halide in the presence of a palladium catalyst. The molecular targets and pathways involved are typically the active sites of enzymes or the functional groups of biomolecules that interact with boronic acids.
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9H-fluoren-2-ylboronic acid
Bis(pinacolato)diboron
Phenylboronic acid
Uniqueness
2-(9,9-Dimethyl-9H-fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its bulky dimethyl groups and the presence of the dioxaborolane ring, which enhances its stability and reactivity compared to simpler boronic acids. This makes it particularly useful in cross-coupling reactions where steric hindrance can be an issue.
Properties
IUPAC Name |
2-(9,9-dimethylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BO2/c1-19(2)17-10-8-7-9-15(17)16-12-11-14(13-18(16)19)22-23-20(3,4)21(5,6)24-22/h7-13H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZFRJAIIUPRQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670054 | |
Record name | 2-(9,9-Dimethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
569343-09-5 | |
Record name | 2-(9,9-Dimethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(9,9-Dimethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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